Product packaging for Maytenine(Cat. No.:CAS No. 41590-65-2)

Maytenine

Cat. No.: B1238834
CAS No.: 41590-65-2
M. Wt: 405.5 g/mol
InChI Key: MYKCJTMBUXHIMQ-YXLFCKQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maytenine is a spermidine alkaloid that has been identified in plant species of the Celastraceae family, such as Peripterygia marginata . This class of compounds is characterized by a structure formed from the fusion of a cinnamic acid molecule with dehydrospermidine . Researchers can acquire this chemical for investigative purposes to study its properties and potential biological activities within a controlled laboratory setting. The Celastraceae family, from which this compound is derived, is of significant scientific interest due to its production of a wide array of bioactive macrocyclic compounds, including the potent cytostatic maytansinoids . While this compound itself is a distinct chemical entity, its presence in this phytochemically rich family provides a context for its exploration. This product is intended for research applications only and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31N3O2 B1238834 Maytenine CAS No. 41590-65-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41590-65-2

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

(E)-3-phenyl-N-[4-[3-[[(E)-3-phenylprop-2-enoyl]amino]propylamino]butyl]prop-2-enamide

InChI

InChI=1S/C25H31N3O2/c29-24(16-14-22-10-3-1-4-11-22)27-20-8-7-18-26-19-9-21-28-25(30)17-15-23-12-5-2-6-13-23/h1-6,10-17,26H,7-9,18-21H2,(H,27,29)(H,28,30)/b16-14+,17-15+

InChI Key

MYKCJTMBUXHIMQ-YXLFCKQPSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=CC=C2

Synonyms

maytenine

Origin of Product

United States

Advanced Methodologies for the Isolation and Purification of Maytenine

Contemporary Extraction Techniques for Maytenine from Natural Sources

The initial step in obtaining this compound involves its extraction from plant material. Modern techniques offer significant advantages over traditional methods by improving efficiency, reducing solvent consumption, and minimizing extraction time. nih.gov

Supercritical Fluid Extraction (SFE) Applications

Supercritical fluid extraction (SFE) is a green technology that utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.com This technique is advantageous due to the low toxicity, non-flammability, and moderate critical conditions of CO2 (31.1 °C and 73.8 bar). ajgreenchem.com By manipulating pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract target compounds. ajgreenchem.com

For compounds with higher polarity like this compound, a co-solvent such as ethanol (B145695) or methanol (B129727) is often added to the supercritical CO2 to enhance extraction efficiency. rsc.org A two-step SFE process can be employed, where the first step with a low percentage of co-solvent extracts non-polar compounds, and a subsequent step with a higher co-solvent concentration targets more polar molecules. rsc.org This approach allows for the selective fractionation of the extract within a single run. rsc.org

Table 1: General Parameters for Supercritical Fluid Extraction

Parameter Description Relevance
Pressure Affects the density and solvating power of the supercritical fluid. Higher pressure generally increases yield. Optimization is crucial for selective extraction.
Temperature Influences both solvent density and vapor pressure of the analyte. Must be controlled to prevent degradation of thermolabile compounds. nih.gov
Co-solvent A small amount of a polar solvent (e.g., ethanol) added to the primary fluid (e.g., CO2). Increases the solubility of polar analytes like alkaloids. rsc.org

This table presents generalized parameters for SFE and is not specific to this compound due to a lack of available dedicated studies.

Microwave-Assisted Extraction (MAE) Optimization for this compound

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cells and enhanced mass transfer of the target compound into the solvent. mdpi.com This technique significantly reduces extraction time and solvent consumption compared to conventional methods. nih.gov The efficiency of MAE is influenced by several factors, including microwave power, extraction time, solvent type and concentration, and the solid-to-liquid ratio. nih.govmdpi.com

Optimization of these parameters is critical to maximize the yield of this compound while preventing its degradation. Response surface methodology (RSM) is often employed to statistically determine the optimal conditions. mdpi.comscielo.br For the extraction of phenolic compounds, which share some extraction principles with alkaloids, optimized conditions have been reported as a 42% ethanol concentration, 500 W microwave power, and a 62-second irradiation time. nih.gov

Table 2: Optimized Parameters for Microwave-Assisted Extraction of Phenolic Compounds

Parameter Optimal Value Source
Ethanol Concentration 42% nih.gov
Microwave Power 500 W nih.govmdpi.com
Irradiation Time 62 s nih.gov
Solvent to Material Ratio 32 mL/g nih.gov

| Stirring Speed | 100% | mdpi.comresearchgate.net |

Note: This data is for phenolic compounds and serves as a reference due to the limited availability of MAE optimization studies specifically for this compound.

Ultrasonic-Assisted Extraction (UAE) Parameters

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. nih.gov The collapse of these cavitation bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, enhancing solvent penetration and facilitating the release of intracellular compounds. nih.govmdpi.com Key parameters influencing UAE efficiency include ultrasonic frequency and power, temperature, time, and the solvent-to-solid ratio. nih.gov

UAE is considered a green and efficient method, often resulting in higher yields in shorter times compared to traditional techniques. mdpi.commdpi.com For the extraction of natural colorants from plant sources, a common protocol involves using a 1:40 solid-to-liquid ratio with ethanol as the solvent in an ultrasonic bath at 40 kHz for 40 minutes at room temperature. pjoes.com The optimization of these parameters is essential to maximize the extraction of this compound.

Table 3: General Parameters for Ultrasonic-Assisted Extraction

Parameter Typical Range/Value Relevance
Frequency 20-50 kHz Affects the intensity of cavitation.
Power 100-500 W Higher power can increase extraction but may degrade the compound. frontiersin.org
Temperature 25-50 °C Higher temperatures can enhance solubility but risk thermal degradation. frontiersin.org
Time 5-90 min Longer times increase yield up to a certain point. frontiersin.org

| Solid/Liquid Ratio | 1:10 to 1:50 g/mL | A higher solvent volume can improve extraction efficiency. frontiersin.org |

This table presents generalized parameters for UAE based on the extraction of various natural products.

Solvent-Based Fractionation and Partitioning Strategies

Following the initial crude extraction, solvent-based fractionation, also known as liquid-liquid extraction, is a fundamental step to separate compounds based on their differential solubility in two immiscible liquid phases. libretexts.orgyoutube.com This technique is crucial for partitioning the complex crude extract into simpler fractions, thereby concentrating the target compound, this compound.

A common strategy involves dissolving the crude extract in a water-methanol mixture and sequentially partitioning it with a series of organic solvents of increasing polarity. researchgate.net This process typically starts with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. Subsequently, solvents with intermediate polarity, such as chloroform (B151607) and ethyl acetate, are used to separate different classes of compounds. Finally, a polar solvent like n-butanol can be used to extract remaining polar compounds from the aqueous phase. researchgate.net The this compound-containing fraction can then be identified through analytical techniques and subjected to further purification.

Table 4: Common Solvents for Sequential Partitioning

Solvent Polarity Compounds Typically Extracted
Hexane Non-polar Lipids, waxes, non-polar compounds
Chloroform Intermediate Alkaloids, terpenoids
Ethyl Acetate Intermediate Flavonoids, phenolics, some alkaloids

| n-Butanol | Polar | Saponins, highly polar flavonoids |

This table outlines a general solvent partitioning scheme for natural product extracts.

Chromatographic Separation Techniques for this compound Purification

Chromatography is an indispensable technique for the final purification of this compound from the enriched fractions. nih.gov It separates molecules based on their differential distribution between a stationary phase and a mobile phase. khanacademy.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and analysis of this compound. saspublishers.com The development of an effective HPLC method involves the careful selection of several parameters to achieve high resolution and purity. thermofisher.com

The process begins with selecting an appropriate stationary phase, typically a reversed-phase column like a C18. saspublishers.comresearchgate.net The mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is then optimized. researchgate.netgyanvihar.org A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate compounds with a range of polarities. researchgate.net Other critical parameters include the flow rate, column temperature, and detector wavelength, which must be optimized to ensure good peak shape, resolution, and sensitivity. saspublishers.comgyanvihar.org

Table 5: Illustrative HPLC Method Parameters for Alkaloid Separation

Parameter Specification Purpose
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) Stationary phase for separation based on hydrophobicity. researchgate.net
Mobile Phase A Phosphate Buffer Aqueous component of the mobile phase. researchgate.net
Mobile Phase B Acetonitrile/Methanol Organic modifier to elute compounds. researchgate.net
Gradient Programmed change in Mobile Phase B concentration To separate compounds with varying polarities effectively.
Flow Rate 1.0 - 1.7 mL/min Influences analysis time and separation efficiency. saspublishers.comresearchgate.net
Column Temperature 25 - 45 °C Affects viscosity and retention times. saspublishers.comresearchgate.net
Detector UV-Vis or PDA To detect and quantify the separated compounds. gyanvihar.org

| Detection Wavelength | ~225 nm | Wavelength at which the analyte shows maximum absorbance. saspublishers.com |

This table provides a representative set of HPLC parameters often used for the separation of alkaloids, which would be adapted specifically for this compound purification.

Medium-Pressure Liquid Chromatography (MPLC) Protocols

Medium-Pressure Liquid Chromatography (MPLC) serves as an effective intermediate step between initial crude fractionation (like flash chromatography) and high-resolution purification. It is particularly well-suited for processing semi-purified plant extracts in larger quantities, from milligrams to several grams. google.com.na The primary goal in this context is not necessarily to achieve final purity but to enrich the this compound-containing fraction, removing significant amounts of interfering compounds and simplifying the mixture for subsequent high-resolution steps. globalresearchonline.net

MPLC systems operate at pressures between 5 and 20 bar, allowing for the use of smaller particle size adsorbents than low-pressure LC, which enhances resolution while maintaining higher flow rates for rapid separation. researchgate.net Both normal-phase and reversed-phase packing materials can be employed, offering flexibility in the separation strategy. google.com.na For alkaloids like this compound, a typical approach involves fractionation of a crude alkaloid extract obtained from an acid-base extraction of the plant material. The use of a gradient elution is often essential for successfully separating components from a complex plant extract. researchgate.net

ParameterDescriptionTypical Value/Condition
Stationary Phase Silica gel is common for normal-phase separation of alkaloids.Silica gel (e.g., 25-40 µm particle size)
Mobile Phase A gradient system of a non-polar and a polar solvent.Hexane/Ethyl Acetate or Chloroform/Methanol, often with a small amount of amine (e.g., triethylamine) to reduce peak tailing.
Elution Profile Gradient elution, starting with low polarity and increasing over time.Start at 100% Chloroform, gradient to 10-20% Methanol over 60-120 minutes.
Detection UV detector monitoring at wavelengths relevant for the chromophore.254 nm and 280 nm.
Sample Load Capable of handling significant amounts of semi-pure extract. researchgate.net1 g to 50 g, depending on column size. researchgate.net
Outcome Enriched fractions containing this compound and structurally similar alkaloids.Fractions are collected automatically and analyzed by TLC or HPLC to identify those containing the target compound. globalresearchonline.net

Countercurrent Chromatography (CCC) Approaches

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that has gained significant popularity for the purification of natural products, especially alkaloids. nih.gov The technique operates without a solid support matrix, instead utilizing two immiscible liquid phases. wikipedia.org One phase is held stationary by a centrifugal force, while the mobile phase is pumped through it. wikipedia.orgontosight.ai This eliminates the irreversible adsorption of the sample onto a solid support, a common issue with traditional adsorption chromatography, leading to high recovery rates. nih.govmdpi.com

High-Speed Countercurrent Chromatography (HSCCC), a modern iteration of CCC, employs a strong centrifugal force to achieve excellent retention of the stationary phase, enabling high flow rates and efficient separations. globalresearchonline.netontosight.ai The selection of a suitable two-phase solvent system is the most critical step in developing a CCC method. researchgate.net For alkaloids, which can exist as free bases (soluble in organic solvents) or salts (soluble in water), solvent systems containing chloroform or dichloromethane (B109758) and a pH-adjusted aqueous buffer are frequently used. researchgate.net This allows for the separation to be finely tuned based on the pKa of the target alkaloid and its resulting partition coefficient (K) between the two liquid phases.

The versatility of CCC allows it to be used for separating a wide range of compounds, from polar to non-polar, simply by altering the solvent system or switching the roles of the mobile and stationary phases. wiley.com

ParameterDescriptionTypical Value/Condition
Instrumentation High-Speed Countercurrent Chromatograph (HSCCC). ontosight.aiMulti-layer coil planet centrifuge.
Solvent System A biphasic system of immiscible liquids, selected to provide an optimal partition coefficient (K) for this compound.Chloroform/Methanol/Water or Hexane/Ethyl Acetate/Methanol/Water, often with pH modification using acids (e.g., HCl) or bases (e.g., ammonia). researchgate.netresearchgate.net
Mode of Operation Head-to-tail (normal phase) or tail-to-head (reversed phase) elution.Dependent on the partition coefficient of this compound in the chosen system.
Revolution Speed High rotational speed to maintain stationary phase retention.800 - 1800 RPM. globalresearchonline.net
Flow Rate Optimized for resolution and separation time.1.0 - 3.0 mL/min.
Detection Online UV monitoring.254 nm. globalresearchonline.net
Outcome This compound at high purity (often >95%) in a single step from a pre-fractionated extract. globalresearchonline.netresearchgate.net

Advanced Solid-Phase Extraction (SPE) Architectures

Solid-Phase Extraction (SPE) is a sample preparation technique used for the purification, concentration, and selective isolation of analytes from complex mixtures. raykolgroup.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). By carefully selecting the sorbent and elution solvents, this compound can be retained on the sorbent while impurities are washed away, or vice-versa.

While basic SPE using non-polar sorbents like C18 is common for general cleanup of aqueous samples, more advanced architectures offer higher selectivity. biotage.com For alkaloids, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange functionalities are particularly effective. A mixed-mode cation-exchange cartridge, for example, can retain protonated this compound (at acidic pH) via strong ionic interactions, while neutral and acidic impurities are washed away. The retained this compound can then be eluted by increasing the pH to neutralize the amine groups and/or using a solvent containing a counter-ion.

Another approach for initial cleanup of crude plant extracts involves size-exclusion chromatography materials like Sephadex LH-20, which can be used in an SPE-like fashion to separate compounds based on molecular size, effectively removing high molecular weight polymers and tannins. mdpi.com

ParameterDescriptionTypical Protocol (Mixed-Mode Cation Exchange)
Sorbent Type Mixed-mode sorbent combining non-polar and ion-exchange properties.Strong Cation Exchange (SCX) + Reversed-Phase (e.g., C8 or C18).
1. Conditioning Prepares the sorbent for sample interaction.Equilibrate with Methanol, followed by acidic water (e.g., 0.1% Formic Acid).
2. Loading The sample is loaded onto the cartridge.Dissolve extract in acidic solution and pass through the cartridge. This compound is retained by both ion-exchange and hydrophobic interactions.
3. Washing Removes weakly bound impurities.Wash with acidic water to remove hydrophilic impurities. Wash with a non-polar solvent (e.g., Hexane) to remove lipids. Wash with Methanol to remove neutral compounds.
4. Elution Recovers the purified analyte.Elute with a methanolic solution containing a base (e.g., 5% Ammonium Hydroxide) to neutralize the alkaloid and disrupt ionic bonding.
Outcome A concentrated and purified this compound fraction, free from major classes of interfering compounds.

Purity Assessment Methodologies Post-Isolation

Following isolation and purification, the identity and purity of the this compound sample must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose, as no single method can unequivocally establish purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a Photodiode Array (PDA) or Diode Array (DAD) detector is the standard method for assessing purity. torontech.com A high-purity this compound sample should present as a single, sharp, and symmetrical peak in the chromatogram. The PDA detector scans across a range of wavelengths, and the software can analyze the spectra across the peak. sepscience.com If the peak is pure, the UV-Vis spectra at the upslope, apex, and downslope will be identical. sepscience.com Co-eluting impurities often have different spectra, which would be flagged by the peak purity analysis software. sepscience.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive analysis, LC-MS is used. It provides not only retention time data but also mass-to-charge (m/z) ratio information. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition of the parent ion with high accuracy, allowing for the confirmation of the molecular formula of this compound (C₂₅H₃₁N₃O₂). nih.govplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation and purity confirmation. nih.gov ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR provides the same for carbon atoms. The presence of impurity signals in the NMR spectrum is a direct indication of contamination. Advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assemble the complete molecular structure, confirming that the isolated compound is indeed this compound. plos.org Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard of known purity. bwise.krkoreascience.kr

TechniquePurposeKey Parameters & Expected Results for Pure this compound
RP-HPLC-PDA Assess chromatographic purity and detect UV-active impurities. sepscience.comColumn: C18 (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and water (often with 0.1% formic acid). Result: A single symmetrical peak with a consistent UV spectrum across the peak.
LC-HRMS Confirm molecular weight and elemental composition. nih.govIonization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govplos.orgResult: A parent ion corresponding to the exact mass of the protonated molecule [M+H]⁺. plos.org
¹H NMR Confirm proton framework and detect proton-containing impurities. koreascience.krSolvent: Deuterated solvent (e.g., CDCl₃, MeOD). Result: A spectrum with chemical shifts, coupling constants, and integrations matching the known structure of this compound, with no extraneous peaks.
¹³C NMR & DEPT Confirm carbon skeleton and number of attached protons. plos.orgSolvent: As above. Result: The correct number of carbon signals (25 for this compound) with chemical shifts corresponding to the expected functional groups (amides, alkenes, aromatics, aliphatics). plos.org
2D-NMR (COSY, HSQC, HMBC) Unambiguously confirm the molecular structure and connectivity. plos.orgSolvent: As above. Result: Correlation peaks that confirm the bonding sequence of the entire molecule, leaving no doubt as to its identity. plos.org

Biosynthetic Pathways and Precursors of Maytenine

Enzymatic Catalysis in Maytenine Biosynthesis

The formation of amide bonds between the polyamine backbone and cinnamic acid units is a key enzymatic step in this compound biosynthesis. This process involves acyl-CoA ligases or similar enzymes that activate the cinnamic acid derivatives and transfer them to the amino groups of the polyamine. While specific enzymes directly catalyzing the cinnamoylation of spermidine (B129725) to form this compound in plants like Maytenus species are not extensively detailed in the provided search results, studies on the synthesis of similar amide alkaloids and the general mechanisms of amide bond formation in natural product biosynthesis offer insights.

Enzymes like spermidine synthase (SpeE) are crucial for synthesizing the spermidine precursor by transferring an aminopropyl group from dcSAM to putrescine. csic.esoup.comacs.org Putrescine N-methyltransferase (PMT), while not directly involved in this compound synthesis, is an example of an enzyme in polyamine alkaloid biosynthesis that modifies a polyamine precursor (putrescine) by methylation, highlighting the enzymatic tailoring of polyamine backbones. nih.gov

Research on the synthesis of other amide alkaloids, such as those involving the amidation of polyamines with fatty acids or phenolic acids, suggests that acyltransferases play a central role in these coupling reactions. Although not specific to this compound, studies on ruthenium-catalyzed amide bond formation demonstrate chemical methods that can achieve the coupling of nitriles (related to carboxylic acids) with amines to form amides, illustrating the chemical transformation involved in the biological process. core.ac.ukacs.orgoup.com

Identification of Biosynthetic Intermediates and Precursors of this compound

Based on the structure of this compound as dicinnamoylspermidine scribd.com, the primary biosynthetic precursors are spermidine and cinnamic acid or its activated derivative (e.g., cinnamoyl-CoA).

The biosynthesis of spermidine involves the intermediates putrescine and decarboxylated S-adenosylmethionine (dcSAM). Putrescine is formed from either ornithine or arginine. mdpi.comwikipedia.orgmdpi.comoup.com dcSAM is produced from S-adenosylmethionine (SAM) by SAM decarboxylase (SpeD). acs.org

Cinnamic acid is a central intermediate in the phenylpropanoid pathway, derived from phenylalanine through the action of phenylalanine ammonia-lyase (PAL). Subsequent modifications of cinnamic acid can lead to various hydroxylated or methoxylated derivatives, although this compound specifically contains unconjugated cinnamic acid moieties.

While the search results confirm spermidine as a precursor to polyamine alkaloids including this compound researchgate.netstanford.edu, detailed experimental identification of all specific intermediates in the in vivo biosynthesis of this compound in its natural source is not provided. However, the established pathways for polyamine and phenylpropanoid biosynthesis strongly indicate the involvement of these general intermediates.

Genetic and Molecular Basis of this compound Production in Producing Organisms

The genetic and molecular basis of this compound production would involve the genes encoding the enzymes in the biosynthetic pathway. This includes genes for the synthesis of the polyamine precursor spermidine and the cinnamic acid precursor.

Genes involved in polyamine biosynthesis, such as those encoding ornithine decarboxylase (ODC), arginine decarboxylase (ADC), agmatine (B1664431) ureohydrolase (AUH), S-adenosylmethionine decarboxylase (SAMDC or SpeD), and spermidine synthase (SPDS or SpeE), are fundamental to providing the polyamine backbone. csic.esacs.orgnih.govnih.gov The presence and expression of these genes in this compound-producing organisms are essential.

Similarly, genes in the phenylpropanoid pathway, starting with phenylalanine ammonia-lyase (PAL), are necessary for the production of cinnamic acid.

The genes specifically responsible for the enzymatic amidation of spermidine with cinnamic acid to form this compound have not been explicitly identified in the provided search results. Research into the biosynthesis of other plant alkaloids and secondary metabolites suggests that these genes are often part of complex genetic clusters or regulons. nih.govnih.gov Molecular techniques such as transcriptomics and genomics in this compound-producing plants would be necessary to identify the specific acyltransferase genes involved. Studies on genetically engineered organisms for producing secondary metabolites highlight the importance of identifying and expressing the relevant biosynthetic genes. nih.govtwistbioscience.com

Regulation of this compound Biosynthesis (e.g., Environmental, Hormonal Factors)

The biosynthesis of secondary metabolites in plants, including alkaloids, is known to be influenced by various factors, such as environmental conditions and hormonal signals. nih.govmdpi.com While specific regulatory mechanisms for this compound biosynthesis are not detailed, general principles of secondary metabolite regulation in plants can be applied.

Environmental factors such as light, temperature, water availability (drought stress), and nutrient levels can impact the expression of genes encoding biosynthetic enzymes, thereby affecting the production of secondary metabolites. mdpi.comnih.govnih.gov For instance, stress conditions can sometimes upregulate the biosynthesis of certain protective compounds, which may include alkaloids.

Plant hormones, such as auxins, cytokinins, gibberellins, abscisic acid (ABA), and jasmonates, are known to regulate various aspects of plant growth, development, and defense responses, often influencing secondary metabolism. nih.gov Jasmonates, in particular, are frequently implicated in the induction of defense-related pathways, including the biosynthesis of certain alkaloids. nih.gov

The regulation of polyamine biosynthesis itself is also subject to environmental and developmental cues. Changes in polyamine levels can affect various physiological processes in plants. mdpi.com This suggests that the availability of the spermidine precursor could be a regulatory point for this compound synthesis.

Comparative Biosynthesis with Related Polyamine Alkaloids

This compound belongs to the class of polyamine alkaloids, which are structurally diverse compounds formed by the acylation or conjugation of polyamines (such as putrescine, spermidine, and spermine) with various acidic components, often phenolic acids or fatty acids. researchgate.net

Comparing the biosynthesis of this compound with related polyamine alkaloids reveals common themes and variations. The initial steps involving the synthesis of the polyamine backbone (putrescine, spermidine, spermine) are generally conserved across the biosynthesis of different polyamine alkaloids. researchgate.net The divergence in structure arises primarily from the nature of the acylating moiety and the specific amino groups of the polyamine that undergo acylation.

For example, other polyamine alkaloids may involve the conjugation of spermidine or spermine (B22157) with different phenolic acids (e.g., caffeic acid, ferulic acid) or fatty acids, catalyzed by different acyltransferases with varying substrate specificities. researchgate.net Some polyamine alkaloids may also undergo further modifications, such as methylation, hydroxylation, or cyclization, catalyzed by additional enzymes. nih.gov

The biosynthesis of nicotine (B1678760), another alkaloid derived from polyamines (specifically putrescine), involves putrescine N-methyltransferase as a key enzyme that diverts putrescine towards nicotine synthesis. nih.govnih.gov This highlights how specific enzymatic steps can lead to the formation of distinct alkaloid structures from common polyamine precursors.

The comparative study of the genes and enzymes involved in the biosynthesis of different polyamine alkaloids can provide insights into the evolutionary diversification of these pathways and the substrate specificity of the enzymes involved in the acylation and modification steps. nih.gov

Synthetic Chemistry and Derivatization of Maytenine

Total Synthesis Approaches to Maytenine

Total synthesis of this compound involves the de novo construction of the molecule from simpler precursors. Given its structure, this would entail synthesizing the cinnamic acid components and the polyamine chain separately before coupling them. General approaches to amide synthesis, a key step in forming the cinnamamide (B152044) linkages, often involve the reaction of a carboxylic acid or its activated form (such as an acid chloride or activated ester) with an amine. researchgate.netmdpi.combeilstein-journals.org

Chemo- and Regioselective Strategies in this compound Synthesis

Achieving chemo- and regioselectivity is paramount in the synthesis of molecules like this compound, which contain multiple functional groups that could potentially react. rsc.orgnih.govnih.gov Chemoselectivity refers to the preferential reaction of one functional group over others within the same molecule. Regioselectivity involves controlling the orientation of a reaction to occur at a specific site among several possibilities. In this compound synthesis, with a polyamine chain possessing multiple amine groups, chemoselective acylation is crucial to ensure that cinnamic acid moieties are attached at the desired positions along the polyamine backbone. Strategies to achieve this can involve careful control of reaction conditions, the use of specific coupling reagents, or the temporary deactivation of certain functional groups through protection. rsc.org

Stereochemical Control and Asymmetric Synthesis in this compound Analogs

While the core structure of this compound (CID 6443530) as a simple cinnamamide polyamide does not inherently contain chiral centers, structural analogs or derivatives might. In the synthesis of such chiral molecules, stereochemical control is essential to obtain the desired stereoisomer. Asymmetric synthesis techniques, which involve using chiral catalysts, auxiliaries, or reagents, are employed to influence the formation of stereocenters during bond-forming reactions. These methods aim to produce a single enantiomer or diastereomer with high selectivity.

Challenges and Innovations in this compound Total Synthesis

The total synthesis of natural products, including polyamides, often presents significant challenges. These can include the efficient formation of multiple amide bonds, controlling regioselectivity along a flexible polyamine chain, and potentially managing stereochemistry if chiral centers are present or introduced in analogs. Developing convergent synthetic routes, where key fragments are synthesized separately and coupled late in the synthesis, can improve efficiency. Innovations in amide bond formation, such as the development of more efficient coupling reagents or catalytic methods, contribute to overcoming these challenges. mdpi.combeilstein-journals.org

Semi-Synthetic Modifications of this compound and its Scaffolds

Semi-synthetic modifications involve starting with a naturally occurring compound, such as this compound or a related natural product scaffold, and chemically modifying it to create new derivatives. This approach can be more efficient than total synthesis if the natural product is readily available.

Structural Diversification via Derivatization

Structural diversification of this compound or its polyamine scaffold can be achieved through various derivatization reactions. Modifications can be made to the cinnamide moieties (e.g., altering substituents on the phenyl ring, modifying the double bond) or the polyamine chain (e.g., alkylation of secondary amines, altering chain length). These modifications can lead to the creation of analogs with potentially altered physical, chemical, or biological properties. Derivatization is a common strategy in medicinal chemistry to explore the structure-activity relationship of a compound and optimize its properties.

Synthesis of this compound Analogues for Targeted Research

The synthesis of this compound analogues is a key area of research aimed at exploring the structure-activity relationships of this class of compounds and developing derivatives with potentially enhanced or modified properties for targeted applications. This compound itself is a bisamide derived from spermidine (B129725) and cinnamic acid. plos.org The synthesis of its analogues often involves modifying either the polyamine backbone or the acyl groups.

Research into this compound analogues is stimulated by studies on polyamides, including the synthesis of this compound itself. plos.orgnih.gov These synthetic approaches allow for the creation of varied structures that may not be readily available from natural sources. For instance, 5-N-methylthis compound, a methylated analogue, has been isolated and its structure elucidated through spectroscopic techniques like NMR and HRMS. plos.orgnih.gov

The targeted research involving this compound analogues often focuses on evaluating their biological activities. For example, studies have investigated the interaction of alkaloids like 5-N-methylthis compound with enzymes such as acetylcholinesterase (AChE) and cytokines like IL-6 and IL-8. plos.orgnih.gov In silico studies, such as molecular docking, have been used to predict the binding affinity of these analogues to the active sites of target proteins. plos.orgnih.gov

Furthermore, the cytotoxic activity of this compound analogues against various tumor cell lines has been explored. plos.orgnih.gov Research findings indicate that certain analogues exhibit cytotoxic effects, with varying half-maximal inhibitory concentration (IC50) values depending on the cell line. plos.orgnih.gov

Data from such studies can be presented in tables to compare the activity of different this compound analogues.

CompoundTarget Enzyme/Cell LineIC50 Value (µM)
5-N-methylthis compoundAChE19.55 plos.orgnih.gov
StepharineAChE61.24 plos.orgnih.gov
5-N-methylthis compoundK562 cell line11.77 plos.orgnih.gov
5-N-methylthis compoundU937 cell line28.48 plos.orgnih.gov

Note: Stepharine is included for comparative context as it was studied alongside 5-N-methylthis compound. plos.orgnih.gov

The synthesis of these analogues allows for detailed research into how structural modifications influence biological interactions and potential therapeutic applications.

Development of Novel Methodologies Inspired by this compound Synthesis

The synthesis of this compound has also inspired the development of novel synthetic methodologies, particularly in the area of amide bond formation. This compound contains two amide bonds, formed between cinnamic acid units and the spermidine backbone. nih.govnih.govplos.org Efficient and selective methods for creating such amide linkages are crucial for the synthesis of this compound and its analogues, as well as other polyamine derivatives.

One notable methodology inspired by this compound synthesis is the ruthenium-catalyzed hydrolytic amidation of nitriles with amines. core.ac.ukoup.com This reaction provides a straightforward route for the generation of secondary and tertiary amides. core.ac.uk The high-yield preparation of this compound has been demonstrated using the coupling of cinnamonitrile (B126248) with a triamine catalyzed by a ruthenium(II)-dihydride complex. core.ac.ukoup.com This method is considered effective due to its simple operation and high selectivity. oup.com

The general reaction involves the catalytic reaction of nitriles with amines in the presence of water, yielding the corresponding amides and ammonia. oup.com

This methodology has been applied to the synthesis of a variety of N-substituted amides from different nitrile/amine combinations. core.ac.ukoup.com The utility of this catalytic transformation extends beyond this compound synthesis, providing a valuable tool for organic chemists. core.ac.uk

The development of such methodologies is crucial for advancing the field of synthetic chemistry, offering more efficient and selective routes to complex molecules like this compound and its derivatives. These advancements contribute to the broader capabilities in synthesizing polyamine analogues and other nitrogen-containing compounds.

Structure Activity Relationship Sar Studies of Maytenine and Its Derivatives

Elucidating Key Pharmacophores within the Maytenine Scaffold

The this compound molecule is built upon a distinct chemical framework, or scaffold, which is fundamental to its biological interactions. This compound, also known as di-trans-cinnamoylspermidine, possesses a unique structure characterized by a spermidine (B129725) backbone linked to two cinnamoyl groups. ontosight.ai The molecular formula is C17H24N2O2. ontosight.ai

The key pharmacophores—the essential structural features required for biological activity—within this scaffold are believed to be:

The Spermidine Backbone: This flexible polyamine chain is crucial for orienting the attached functional groups in three-dimensional space, allowing for optimal interaction with biological targets. The nitrogen atoms within the chain can act as hydrogen bond donors and acceptors.

The Cinnamoyl Groups: Each cinnamoyl group contains an aromatic phenyl ring and an α,β-unsaturated amide. These groups are critical for the molecule's interactions. The aromatic rings can participate in hydrophobic and π-π stacking interactions with target proteins, while the amide moieties provide key hydrogen bonding sites.

The Amide Linkages: The amide bonds connecting the spermidine and cinnamoyl moieties are vital structural elements. They offer rigidity and defined geometry while also acting as hydrogen bond donors and acceptors, which are critical for binding affinity to biological targets. fiveable.me

The spatial arrangement and electronic properties of these groups collectively define the pharmacophore responsible for this compound's bioactivity.

Impact of Functional Group Modifications on Biological Activity Profiles

Modifying the functional groups on the this compound scaffold is a key strategy in medicinal chemistry to fine-tune its biological profile. fiveable.mesolubilityofthings.com Research into this compound derivatives demonstrates that even minor structural changes can significantly alter bioactivity.

A notable example is 5-N-methylthis compound , an alkaloid isolated from Abuta panurensis. researchgate.net This derivative features a methyl group on one of the nitrogen atoms of the spermidine backbone. This modification influences its biological activity, as seen in its acetylcholinesterase (AChE) inhibitory and cytotoxic effects. researchgate.net For instance, 5-N-methylthis compound showed an IC50 value of 19.55 μM in an AChE inhibition assay. researchgate.net In cytotoxicity studies, it displayed IC50 values against K562 (chronic myelogenous leukemia) and U937 (histiocytic lymphoma) cell lines. researchgate.net

Other potential modifications, based on general SAR principles, could involve:

Substitution on the Phenyl Rings: Adding electron-withdrawing (e.g., halogen) or electron-donating (e.g., methoxy, hydroxy) groups to the cinnamoyl phenyl rings could modulate the electronic properties and binding interactions of the molecule. nih.govnih.gov

Alteration of the Polyamine Chain: Changing the length of the spermidine chain (homologation) or introducing further substitutions could affect the molecule's flexibility and how it fits into a target's binding site. fiveable.me

Modification of the Amide Bond: Replacing the amide with bioisosteres—functionally similar but structurally different groups—could improve properties like metabolic stability. ipinnovative.com

CompoundModificationTarget/AssayMeasured Activity (IC50)
5-N-methylthis compound N-methylation of spermidine backboneAcetylcholinesterase (AChE) Inhibition19.55 μM researchgate.net
Cytotoxicity vs. K562 cells11.77 μM researchgate.net
Cytotoxicity vs. U937 cells28.48 μM researchgate.net
Stepharine (Structurally related aporphine (B1220529) alkaloid)Acetylcholinesterase (AChE) Inhibition61.24 μM researchgate.net

Stereochemical Influences on this compound's Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral natural compounds like this compound. nih.govnih.gov Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereospecificity, interacting preferentially with one stereoisomer over another. nih.gov

For this compound, key stereochemical considerations include:

Conformation of the Spermidine Chain: The flexible spermidine backbone can adopt various conformations. The most stable or biologically active conformation is crucial for aligning the terminal cinnamoyl groups correctly for target engagement.

Although specific studies comparing the bioactivity of different this compound stereoisomers are not detailed in the provided search results, it is a fundamental principle of medicinal chemistry that enantiomers of a chiral drug can have different biological activities. nih.gov Therefore, the specific stereochemistry of naturally occurring this compound is considered essential for its observed biological profile.

Computational Chemistry in this compound SAR Elucidation

Computational methods are powerful tools for investigating SAR, providing insights that can guide the synthesis and testing of new compounds. wikipedia.orgtoxminds.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target. nih.govbhu.ac.in This method helps to understand the binding mechanism and identify key interactions.

In a study involving this compound-related alkaloids, molecular docking was used to investigate the interaction of 5-N-methylthis compound and stepharine with the active site of the acetylcholinesterase (AChE) enzyme. researchgate.net The simulations showed that these molecules could effectively bind within the enzyme's active site, corroborating the in vitro inhibition data. researchgate.net Such studies can reveal specific hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein, explaining the basis of its inhibitory activity. researchgate.net

CompoundTarget ProteinComputational MethodKey Finding
5-N-methylthis compound Acetylcholinesterase (AChE)Molecular DockingEffective binding to the enzyme's active site, consistent with in vitro inhibition. researchgate.net
Stepharine Acetylcholinesterase (AChE)Molecular DockingShowed affinity towards the protein, supporting experimental results. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates variations in the chemical structure of a group of compounds with their biological activity using statistical models. wikipedia.orgnih.gov A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds. toxminds.com

While specific QSAR models for this compound analogs were not identified in the search results, the methodology would involve:

Data Set Preparation: Synthesizing a series of this compound analogs with varied functional groups and substituents.

Biological Testing: Measuring the biological activity of each analog in a consistent assay.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, lipophilic properties) for each analog.

Model Building: Using statistical methods, such as machine learning algorithms, to build a model that links the descriptors to the observed biological activity. nih.govresearchgate.net

Validation: Testing the model's predictive power on an external set of compounds. nih.gov

Such a model could accelerate the discovery of more potent this compound-based compounds by prioritizing the synthesis of candidates with the highest predicted activity.

Molecular Docking Simulations for Target Interaction Prediction

Design Principles for this compound-Inspired Compounds

Based on the SAR studies, several design principles can be established for creating novel this compound-inspired compounds with potentially improved therapeutic properties. whiterose.ac.ukrsc.org

Scaffold Preservation: The di-cinnamoyl-spermidine scaffold should be retained as the core pharmacophore. The specific length and geometry of the polyamine chain are critical for correctly positioning the interactive cinnamoyl groups.

Targeted Functional Group Modification: The phenyl rings of the cinnamoyl groups are prime locations for substitution to enhance binding affinity and selectivity. The nitrogen atoms of the spermidine backbone can also be modified, as shown by the activity of 5-N-methylthis compound. researchgate.net

Stereochemical Control: The synthesis of this compound-inspired compounds must carefully control stereochemistry, as this is a critical determinant of biological activity. nih.govnih.gov

Integration of Computational Chemistry: Molecular docking and QSAR modeling should be used to guide the design process. Docking can predict how a designed analog will bind to a target, while QSAR can forecast its activity, allowing for a more rational and efficient drug discovery process.

By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new bioactive molecules.

Mechanistic Investigations of Maytenine S Biological Activities in Vitro and Preclinical Models

Cellular and Molecular Targets of Maytenine

This compound and its derivatives have been identified as inhibitors of specific enzymes, with a notable focus on acetylcholinesterase (AChE). AChE is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov The inhibition of AChE increases the availability of acetylcholine at the synaptic cleft, a mechanism that is a primary therapeutic target in conditions like Alzheimer's disease, myasthenia gravis, and glaucoma. wikipedia.orgnih.govmdpi.com

In vitro studies have demonstrated the potential of this compound derivatives as AChE inhibitors. Specifically, 5-N-methylthis compound, an alkaloid isolated from Abuta panurensis, has shown effective inhibition of the AChE enzyme. plos.org Molecular docking studies suggest that these alkaloids can bind effectively within the active sites of the AChE enzyme. plos.org The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For 5-N-methylthis compound, a specific IC₅₀ value has been determined through in vitro assays. plos.org

Table 1: Acetylcholinesterase (AChE) Inhibition by a this compound Derivative

CompoundTarget EnzymeReported IC₅₀ ValueSource
5-N-methylthis compoundAcetylcholinesterase (AChE)19.55 μM plos.org

The interaction of this compound with cellular receptors is a key aspect of its mechanism of action, particularly concerning its immunomodulatory effects. While extensive studies on this compound's binding to classical membrane receptors are not detailed in the available literature, molecular docking investigations have provided insight into its interaction with protein targets such as cytokines. These proteins, including interleukin-6 (IL-6) and interleukin-8 (IL-8), have specific receptor complexes that initiate signaling upon binding. plos.org

Theoretical studies show that 5-N-methylthis compound can bind effectively to the active sites of IL-6 and IL-8. plos.org In the case of IL-6, signaling is typically initiated when IL-6 associates with its receptor (IL-6r) and the gp130 glycoprotein. plos.org For IL-8, specific sites are involved in receptor interaction and dimer formation. plos.org The ability of a this compound derivative to bind to these cytokines suggests a mechanism of modulating their activity by interfering with their ability to bind to their respective cellular receptors, thereby influencing the subsequent signaling cascade. plos.org

This compound and its related compounds, maytansinoids, exert their biological effects by interacting with fundamental cellular signaling pathways, primarily those involved in cell division and survival. nih.gov A principal mechanism is the inhibition of microtubule polymerization. nih.gov Microtubules are dynamic protein filaments essential for forming the mitotic spindle during cell division, as well as for maintaining cell structure and intracellular transport. nih.gov

By binding to tubulin, the protein subunit of microtubules, maytansinoids disrupt the assembly of these structures. nih.gov This interference leads to the destabilization of microtubules, causing an arrest of the cell cycle at the mitotic phase and ultimately triggering programmed cell death, or apoptosis. nih.gov Furthermore, the interaction of this compound derivatives with cytokines like IL-6 and IL-8 implies a modulation of inflammatory signaling pathways. plos.org Cytokines are key regulators of the immune response, and their signaling often involves cascades such as the NF-κB and MAPK pathways. mdpi.comuvigo.es By binding to these cytokines, this compound can influence these pathways, leading to its observed immunomodulatory effects. plos.org

Receptor Binding and Modulation Mechanisms

In Vitro Efficacy Studies of this compound

The antiproliferative and cytotoxic properties of this compound derivatives against various cancer cell lines have been demonstrated in several in vitro studies. plos.org Cytotoxicity refers to the ability of a compound to be toxic to cells, leading to their death, while antiproliferative effects involve the inhibition of cell growth and proliferation. waocp.org

A study involving 5-N-methylthis compound reported significant cytotoxic activity against two specific human tumor cell lines: K562 (a chronic myelogenous leukemia line) and U937 (a histiocytic lymphoma line). plos.org The efficacy of this cytotoxic activity was measured by determining the IC₅₀ values, which ranged from 11.77 μM to 28.48 μM for these cell lines. plos.orgresearchgate.net Importantly, the compound was found to be non-toxic to normal Vero cells and human peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells. plos.org The broader class of maytansinoids is well-regarded for its potent anticancer activity, which underpins its use in developing targeted therapies like antibody-drug conjugates. nih.govnih.gov

Table 2: In Vitro Cytotoxic Activity of 5-N-methylthis compound

Cancer Cell LineCell Line TypeReported IC₅₀ Range (μM)Source
K562Chronic Myelogenous Leukemia11.77 - 28.48 plos.org
U937Histiocytic Lymphoma11.77 - 28.48 plos.org

This compound exhibits immunomodulatory activity, meaning it can alter or regulate the immune response. This has been evaluated in vitro by measuring its effect on the production of cytokines, which are proteins that act as messengers between immune cells. plos.orgmdpi.com

In vitro assays using 5-N-methylthis compound have shown specific effects on cytokine production. plos.org The compound was found to inhibit the production of Interleukin-6 (IL-6), a pro-inflammatory cytokine. plos.org Its effect on Interleukin-8 (IL-8), another cytokine involved in inflammation, was more complex, demonstrating a dose-dependent action. At its IC₅₀ concentration, 5-N-methylthis compound inhibited IL-8 production, but at double the IC₅₀ concentration, it had a stimulatory effect. plos.org This dual activity suggests that the compound's influence on the immune system can vary depending on its concentration, which may be related to different binding modes to the interleukin protein structure. plos.org

Other Specific Biological Activities in Cellular Systems

Beyond antimicrobial effects, natural compounds are frequently evaluated for other potential therapeutic activities, such as cytotoxicity against cancer cells and immunomodulatory effects.

Cytotoxicity in Cancer Cell Lines The evaluation of a compound's cytotoxic potential is a primary screening method in oncology research. This involves exposing various cancer cell lines to the compound and measuring cell viability to determine the IC50 value. nih.govmdpi.comoncotarget.com While specific cytotoxic data for this compound is not extensively detailed in the available literature, related polyamine alkaloid derivatives have shown activity. Cinnamoyl derivatives of polyamine alkaloids, for example, have been reported to inhibit cancer cell growth. researchgate.net This suggests that this compound may possess similar properties, but dedicated studies are required to establish its specific activity profile against a panel of cancer cell lines.

Immunomodulatory Activity The immune system's response can be modulated by various natural compounds. frontiersin.org In vitro investigations of immunomodulatory activity often involve treating immune cells, such as lymphocytes or macrophages, with the compound of interest and measuring subsequent changes. frontiersin.orgnih.gov Key endpoints include cell proliferation, the induction of cell-mediated cytotoxicity, and the production and release of cytokines like interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com For example, some compounds can suppress the proliferation of lymphocytes or inhibit the production of pro-inflammatory cytokines, indicating potential anti-inflammatory applications. frontiersin.orgecancer.org Conversely, other agents may stimulate immune responses. nih.gov There is a lack of specific published data concerning the direct immunomodulatory effects of this compound on cellular systems.

Preclinical In Vivo Studies in Animal Models (Focusing on Efficacy and Mechanisms, Excluding human trials, dosage, safety)

Proof-of-Concept Efficacy in Disease Models (e.g., Cancer xenografts, infectious disease models)

Following promising in vitro results, preclinical in vivo studies in animal models are essential to establish proof-of-concept efficacy.

Cancer Xenograft Models In oncology, cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are the gold standard. mmv.orgnih.gov These involve implanting human cancer cells or tumor fragments into immunocompromised mice to evaluate the efficacy of a test agent. championsoncology.commdpi.com Such studies provide critical information on a compound's ability to control tumor growth in a complex biological system. nih.gov Despite the importance of this step, published in vivo studies demonstrating the efficacy of this compound in cancer xenograft models are not readily found in the scientific literature.

Infectious Disease Models For antimalarial research, rodent models, such as mice infected with Plasmodium berghei, are commonly used to assess the in vivo efficacy of potential drugs. parahostdis.orgmdpi.comnih.gov These models allow for the evaluation of a compound's ability to reduce parasite load (parasitemia) and improve survival in a living organism. preprints.org Such animal models are indispensable for bridging the gap between in vitro findings and potential human applications. mdpi.com However, specific preclinical studies detailing the in vivo efficacy of this compound in animal models of infectious diseases, including malaria, are not documented in the reviewed literature.

Pharmacodynamic Biomarker Identification in Preclinical Setting

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has reached its target and produced a biological effect. saretius.comaccelsiors.com In preclinical in vivo models, identifying these biomarkers is crucial for understanding a drug's mechanism of action and for guiding clinical development. ecancer.org PD biomarkers can range from measuring the inhibition of a target enzyme to assessing changes in downstream signaling pathways or monitoring changes in gene expression. saretius.com For example, in oncology, a PD biomarker might be the level of apoptosis in tumor tissue following treatment. ecancer.org The identification of robust PD biomarkers in preclinical models can help optimize dosing and predict clinical response. ecancer.org Currently, there are no specific studies in the available literature that identify or validate pharmacodynamic biomarkers for this compound in a preclinical setting.

Mechanistic Confirmation in Whole Organism Models

While in vitro studies can suggest a mechanism of action, confirmation in a whole organism is a critical step. frontiersin.orgnih.gov For compounds believed to induce apoptosis, for instance, in vivo studies would aim to detect markers of programmed cell death, such as caspase activation or DNA fragmentation, within the target tissue (e.g., a tumor) of a treated animal. mdpi.comnih.govmdpi.comwikipedia.org This process confirms that the cellular mechanism observed in isolation also occurs within the complex physiological environment of a living organism. Phagocytosis of apoptotic cells by macrophages is a key subsequent step in this process. nih.gov To date, specific in vivo studies confirming the mechanistic pathways of this compound in animal models have not been reported in the reviewed literature.

Omics-Based Approaches in this compound Mechanistic Research

Modern "omics" technologies, including transcriptomics, proteomics, and metabolomics, offer a global, unbiased view of the molecular changes induced by a compound, providing deep mechanistic insights. nih.gov

Transcriptomics analyzes the complete set of RNA transcripts, revealing how a compound alters gene expression. biorxiv.org

Proteomics investigates the entire set of proteins, identifying changes in protein levels and post-translational modifications, such as phosphorylation. biorxiv.orgbigomics.ch

Multi-omics approaches integrate these datasets to build a comprehensive picture of the cellular response, connecting gene expression changes to alterations in protein pathways and metabolic functions. nih.govfrontiersin.org

These powerful techniques can uncover novel drug targets, identify biomarkers, and elucidate complex mechanisms of action. nih.gov Despite their potential, a review of the available scientific literature indicates that omics-based approaches have not yet been applied to investigate the biological activities or mechanisms of this compound. This represents a significant opportunity for future research to comprehensively characterize the molecular impact of this natural compound.

Transcriptomic and Proteomic Analysis of Cellular Responses

A thorough search of existing research databases yields no studies that have performed transcriptomic or proteomic profiling on cells or preclinical models treated with this compound. Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the large-scale study of proteins, are powerful tools for identifying the genes and proteins that are differentially expressed in response to a chemical compound. nih.govmdpi.com This type of analysis provides critical insights into the cellular pathways and molecular mechanisms affected by the compound. frontiersin.orgnih.gov

Typically, such studies would involve treating cell cultures or animal models with this compound and then using techniques like RNA-sequencing or mass spectrometry-based proteomics to analyze the changes in gene and protein expression, respectively. nih.govmq.edu.au The resulting data would be analyzed to identify upregulated or downregulated genes and proteins, which could then point to specific biological processes, such as apoptosis, cell cycle regulation, or stress responses, that are modulated by this compound. nih.gov However, no such data is currently available for this compound.

Metabolomic Profiling in this compound-Treated Systems

Similarly, there is a lack of published research on the metabolomic profiling of systems treated with this compound. Metabolomics is the scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue. nih.govfrontiersin.org By analyzing the changes in metabolite concentrations after exposure to a compound, researchers can understand its impact on the organism's metabolic pathways. nih.govmdpi.com

A metabolomic investigation of this compound would involve the analysis of biological samples (e.g., plasma, tissue extracts) from this compound-treated models to detect alterations in key metabolic pathways, such as energy metabolism, amino acid metabolism, or lipid metabolism. arvojournals.org Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used for these analyses. nih.gov The absence of such studies means that the effects of this compound on the metabolome remain uncharacterized.

Advanced Analytical Methodologies in Maytenine Research

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods offer powerful tools to probe the molecular structure of Maytenine by examining its interaction with electromagnetic radiation. Beyond simple identification, these techniques provide intricate details about bonding, functional groups, and spatial arrangement.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the exact molecular masses of compounds with high precision. measurlabs.comlabmanager.com This high accuracy allows for the calculation of elemental compositions, which is crucial for identifying known compounds and elucidating the formulas of unknown substances, including metabolites of this compound. measurlabs.com In metabolomics, HRMS is ideal for identifying molecular structures, ranging from small organic molecules to larger biomolecules. measurlabs.com It can differentiate between molecules with different formulas but the same nominal mass, providing more certainty in identification compared to lower-resolution techniques. spectralworks.com While HRMS alone cannot distinguish isomers, it is a critical component in a metabolite identification strategy, especially when coupled with chromatographic separation. thermofisher.com For instance, HRMS analysis was used in the isolation and characterization of 5-N-methylthis compound from Abuta panurensis, providing an exact mass of m/z 420.2669, which was compared to the calculated mass for the proposed molecular formula (C₂₆H₃₄N₃O₂) to confirm its identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including complex natural products like this compound. numberanalytics.compitt.edufu-berlin.de NMR provides extensive information about the number and type of atoms, their connectivity, and their spatial arrangement. numberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely used. pitt.edulibretexts.orgipb.pt 1D NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons. nih.govipb.pt For more complex structures or mixtures, 2D NMR experiments, such as COSY, TOCSY, ROESY, NOESY, HMQC, and HMBC, are employed to establish correlations between nuclei, aiding in the assignment of signals and the determination of connectivity and relative stereochemistry. pitt.edulibretexts.orgipb.pt For example, 1D and 2D NMR spectroscopy were utilized in the structural elucidation of 5-N-methylthis compound, allowing for the assignment of its ¹H and ¹³C NMR signals and contributing to the confirmation of its structure. nih.gov The chemical shifts and coupling patterns observed in NMR spectra provide a unique fingerprint of the molecule. numberanalytics.com

An example of NMR data presentation for 5-N-methylthis compound includes:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H2.50 (solvent DMSO-d₆)
¹³C39.9 (solvent DMSO-d₆)
¹³C165.32, 165.27
¹³C135.43, 127.98, 127.94, 129.39, 129.83, 138.85, 138.88, 122.79, 122.83
¹³C55.26, 57.12, 42.09, 37.58, 39.07, 27.28, 24.53, 27.48

Note: This table is illustrative based on the type of data provided in the source nih.gov. Specific multiplicities and coupling constants for each signal are not fully detailed in the source snippet.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information about the functional groups and molecular structure of a compound by analyzing its vibrational modes. nanografi.comedinst.comnih.govmdpi.comnih.gov These techniques generate a "molecular fingerprint" that is highly characteristic of the substance. nanografi.commdpi.comnih.gov IR spectroscopy measures the absorption of infrared light due to changes in dipole moment during molecular vibrations, being particularly sensitive to polar functional groups like O-H, N-H, and C=O. nanografi.comedinst.comnih.gov Raman spectroscopy, on the other hand, measures the scattering of light due to changes in polarizability during vibrations and is more effective for studying nonpolar bonds such as C=C and C-H, as well as skeletal vibrations. nanografi.comedinst.comnih.govmt.com The region of the spectrum from about 1500 to 500 cm⁻¹ in IR spectroscopy is often referred to as the "fingerprint region" due to its complexity and uniqueness for each molecule. libretexts.org Both IR and Raman spectroscopy are valuable for identifying chemical bonds, functional groups, and structures, and can be used for quality control and monitoring chemical processes. nanografi.commdpi.comnih.gov While specific IR or Raman data for this compound were not found in the immediate search results, these techniques are generally applicable to organic molecules like this compound to confirm the presence of characteristic functional groups (e.g., amide C=O stretches, N-H bends, aromatic C=C stretches) and provide a unique spectral fingerprint for identification and comparison.

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a technique used to analyze the chirality of molecules by measuring the differential absorption of left and right circularly polarized light. jascoinc.comspectralysbiotech.combath.ac.ukwikipedia.orgebi.ac.uk CD signals are observed for optically active (chiral) materials. jascoinc.comspectralysbiotech.com This technique is particularly useful for determining the absolute configuration and conformation of chiral molecules in solution. spectroscopyeurope.com While UV-Vis CD arises from electronic transitions, vibrational circular dichroism (VCD) originates from vibrational transitions and can provide richer spectral features, allowing the study of molecules even without a UV chromophore. wikipedia.orgspectroscopyeurope.com CD spectroscopy has been used to determine the absolute stereochemistry of natural products. researchgate.netjst.go.jp For example, the absolute stereochemistry of a compound structurally related to this compound (N1,N8-dicinnamoyl spermidine) was assigned as S by CD spectroscopy. researchgate.net CD can be applied to molecules of various sizes and requires relatively small amounts of material. spectralysbiotech.com

Chromatographic-Mass Spectrometric Coupling for Trace Analysis and Metabolite Identification

The coupling of chromatographic separation techniques with mass spectrometry is essential for the analysis of complex mixtures, enabling the separation, detection, and identification of compounds, including this compound and its potential metabolites, even at low concentrations. wiley.comnih.gov

GC-MS and LC-MS Methodologies for this compound and its Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques widely used in metabolomics and natural product analysis. thermofisher.comnih.govmetwarebio.comnih.govlcms.cz

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. metwarebio.comnih.govthermofisher.comresearchgate.net For less volatile metabolites, chemical derivatization is often required to increase their volatility before GC separation. metwarebio.comnih.govthermofisher.com GC-MS offers high chromatographic separation power, reproducible retention times, and sensitive detection. thermofisher.com Electron ionization (EI) is a common ionization technique in GC-MS, producing characteristic and reproducible fragmentation patterns that can be matched against spectral libraries (e.g., NIST, Wiley) for compound identification. thermofisher.com GC-MS has been applied in various fields, including the analysis of metabolites in biological samples. shimadzu.comnih.gov

LC-MS is more versatile and offers broader coverage of metabolites, including polar and non-polar compounds, as it does not require the analytes to be volatile. thermofisher.comlcms.cz Different LC column chemistries, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can be used to separate a wide range of compounds based on their polarity. thermofisher.com Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques in LC-MS. thermofisher.comwiley-vch.de ESI is particularly suitable for polar and semi-polar compounds and typically produces intact molecular ions, which are crucial for metabolite identification. thermofisher.comnih.gov LC-MS, especially when coupled with high-resolution mass analyzers, is a primary technique for untargeted and targeted metabolomics, enabling the identification and quantitation of metabolites in complex biological matrices. thermofisher.comnih.govlcms.cznih.gov The combination of retention time, accurate mass, and fragmentation data (MS/MS or MSⁿ) obtained from LC-MS is used to identify metabolites, often by searching against databases and spectral libraries. thermofisher.comnih.govnih.govlcms.cz Manual interpretation of fragmentation patterns is also possible for novel metabolites. thermofisher.com LC-MS has been successfully applied for the analysis of complex samples like plasma. spectralworks.com

While specific detailed GC-MS or LC-MS data for this compound itself were not extensively provided in the search results, these methodologies are the standard approaches for the analysis of natural products and their metabolites. The isolation and analysis of 5-N-methylthis compound, a related compound, involved HRMS, which is often coupled with LC for separation. nih.gov This indicates the relevance and application of LC-MS based techniques in the study of this compound and its derivatives.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation through the analysis of fragmentation patterns. In MS/MS, selected ions (precursor ions) are broken down into smaller fragments (product ions) nationalmaglab.org. The resulting fragmentation pattern provides characteristic information about the chemical structure of the precursor ion nationalmaglab.org. This technique is crucial for confirming the structure of isolated or synthesized this compound and for identifying it in complex mixtures.

Fragmentation patterns in MS/MS depend on factors such as the energy transferred to the precursor ion and how that energy is distributed internally nationalmaglab.org. Collision-induced dissociation (CID) is a common method used to induce fragmentation nationalmaglab.org. By analyzing the m/z values of the product ions, researchers can deduce the bonds that were cleaved, providing insights into the molecule's substructures. In silico fragmentation software can also be used to predict theoretical MS/MS fragmentation patterns, which can then be compared to experimental spectra to aid in identification nih.gov. This comparison is particularly useful for identifying unknown compounds by ranking theoretical fragmentation patterns against experimental data nih.gov.

Advanced Separation Techniques Coupled with Detection

Efficient separation is often a prerequisite for the detailed analysis of this compound, especially when dealing with samples from natural sources or synthetic reactions that may contain related compounds or isomers. Advanced separation techniques coupled with sensitive detectors are indispensable in this compound research.

Capillary Electrophoresis (CE) for Purity and Isomer Separation

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed within narrow capillaries youtube.com. CE offers high efficiency, sensitivity, low chemical consumption, and requires only small sample sizes and short analysis times chromatographyonline.com. It is particularly well-suited for the separation of charged molecules and can be adapted for the separation of neutral compounds through techniques like micellar electrokinetic chromatography (MEKC) youtube.com.

One of the premier applications of CE is the resolution of stereoisomers (enantiomers) chromatographyonline.com. Enantioseparations by CE are achieved by adding a chiral selector, such as cyclodextrins, to the background electrolyte chromatographyonline.comchromatographyonline.com. The formation of transient diastereomeric complexes with the chiral selector allows for the separation of isomers based on differing interactions chromatographyonline.com. CE has been successfully applied to determine the stereochemical purity of compounds and to quantify stereochemical impurities chromatographyonline.com. While the specific application of CE for this compound isomer separation was not explicitly detailed in the search results, CE's proven capability in separating isomers of other complex molecules rsc.orgmdpi.com suggests its potential utility in this compound research for assessing purity and separating potential isomers.

Microfluidic Platforms for High-Throughput Screening and Analysis

Microfluidic platforms involve the manipulation of fluids within micro-scale channels rsc.org. These platforms offer advantages such as precise fluid control, facile automation, low sample consumption, and high throughput nih.gov. Microfluidics can integrate complex experimental procedures into a single microfabricated device, making them valuable for high-throughput screening and analysis nih.govnih.gov.

In the context of chemical analysis, microfluidic devices can be designed for various applications, including sample preparation, separation, and detection nih.govnih.gov. While direct examples of this compound analysis on microfluidic platforms were not found, the principles and applications of microfluidics in biomarker analysis rsc.org and single-cell analysis nih.govnih.gov highlight their potential for analyzing compounds like this compound in biological or complex matrices. The ability to handle small sample volumes and perform integrated analyses makes microfluidic platforms promising for future high-throughput studies of this compound.

Quantitative Analytical Methodologies for Research Purposes (e.g., Metabolic Fate in Preclinical Models)

Quantitative analysis is essential for determining the concentration of this compound in various samples, which is critical for understanding its behavior in biological systems, such as its metabolic fate in preclinical models. Quantitative methodologies often involve coupling separation techniques with sensitive detection methods, such as mass spectrometry.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of compounds in complex biological matrices due to its high sensitivity and selectivity dndi.orgdndial.org. This method involves separating the analyte using liquid chromatography before it enters the mass spectrometer for detection and quantification. The MS/MS component allows for the selective detection of the target compound by monitoring specific fragmentation transitions.

Quantitative analysis in preclinical models, such as studies investigating metabolic fate, involves determining the concentration of the compound and its metabolites over time in different tissues or biological fluids nih.govnih.govlibretexts.orguomustansiriyah.edu.iqresearchgate.net. This requires robust and validated analytical methods capable of accurately quantifying the analyte at potentially low concentrations in complex biological matrices dndi.orgdndial.org. While specific studies on the metabolic fate of this compound using quantitative analytical methods were not found in the search results, the general principles and techniques applied to study the metabolic fate of other compounds in preclinical models dndi.orgnih.govnih.gov would be applicable to this compound research. These studies often involve collecting samples at various time points and using highly sensitive quantitative methods like LC-MS/MS to measure the concentration of the parent compound and its metabolites. Quantitative digital image analysis can also be employed in preclinical research to extract quantitative data from biological samples, which could potentially complement chemical quantification methods biospective.commdpi.com.

Future Directions and Emerging Research Avenues for Maytenine

Integrated Omics Approaches in Maytenine Discovery and Mechanism Research

Integrated omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological processes. mdpi.comnih.gov While single-omics studies provide limited insight, integrating multiple layers allows for a better understanding of their combined influence on complex biological systems. mdpi.com This approach has been applied in various fields, including cancer research and the study of host-pathogen interactions. researchgate.net

Applying integrated omics to this compound research could provide a holistic understanding of how the compound interacts with biological systems at a molecular level. By analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic intermediates (metabolomics) in response to this compound exposure, researchers can potentially identify the complete network of pathways and targets influenced by the compound. This could lead to the discovery of previously unknown mechanisms of action and provide a more complete picture of its biological effects. For instance, integrating transcriptomics and proteomics data can generate an integrative omics network to identify robust biomarkers and biological processes associated with diseases. researchgate.net

Integrated omics can also be valuable in the discovery of natural product biosynthetic pathways. nih.gov By combining molecular networking, reaction pair analysis, and gene expression patterns, researchers can enhance data utilization to accelerate the understanding of plant metabolism and the bioengineering of valuable natural products. nih.gov This could be relevant for understanding this compound's biosynthesis in its natural sources.

Advancements in Synthetic Biology for Sustainable this compound Production

The sustainable production of natural compounds like this compound is a significant area of research. Synthetic biology offers powerful tools to engineer biological systems for the efficient and high-yield production of desired molecules. mdpi.comantheia.bio This involves manipulating metabolic pathways in host organisms, such as bacteria or yeast, to channel resources towards the synthesis of the target compound. nih.gov

Advancements in synthetic biology, including metabolic engineering and the use of minimal genomes, are transforming the production of various compounds. nih.govnumberanalytics.com By identifying and engineering the specific genes and enzymes involved in this compound biosynthesis, researchers could potentially create microbial cell factories capable of producing this compound through fermentation. antheia.bio This approach could offer a more sustainable and scalable alternative to extraction from natural plant sources, which can be limited by factors such as plant availability, growth rate, and geographical location.

Synthetic biology allows for the rational design of metabolic pathways and the optimization of fermentation processes for increased yield and purity. antheia.bio This could involve introducing this compound biosynthetic genes into a suitable heterologous host and optimizing the culture conditions. mdpi.com

Rational Design of this compound-Inspired Agents with Improved Target Selectivity

Rational design in drug discovery involves using structural and biochemical information to design molecules with improved properties, such as enhanced activity, selectivity, and reduced off-target effects. nih.govnih.gov this compound's unique structure, a spermidine (B129725) derivative with cinnamoyl groups, provides a scaffold for the rational design of novel analogs. ontosight.ai

Future research could focus on modifying the this compound structure to improve its interaction with specific biological targets identified through mechanism research. This could involve altering the spermidine backbone or the cinnamoyl moieties to enhance binding affinity to desired proteins or enzymes, while minimizing interactions with unintended targets. Rational design approaches, often guided by computational modeling and structural data, can help predict the potential biological activity of modified this compound analogs before their synthesis. nih.gov

This approach has been successful in engineering enzymes with improved properties and designing vaccines with enhanced specificity. nih.govnih.gov By applying similar principles to this compound, researchers could develop novel compounds with potentially greater therapeutic efficacy and reduced side effects compared to the parent compound.

Exploration of Novel Biological Activities of this compound in Diverse Disease Models (Preclinical)

While this compound has shown potential in preclinical studies for its anticancer, anti-inflammatory, and antioxidant activities, further exploration of its biological effects in a wider range of disease models is an important future direction. ontosight.ai Preclinical research using in vitro (cell-based) and in vivo (animal) models is crucial for evaluating the potential therapeutic applications of a compound. drughunter.com

Future studies could investigate this compound's activity in preclinical models of neurodegenerative diseases, metabolic disorders, infectious diseases, or autoimmune conditions, among others. This could involve assessing its effects on disease progression, specific biomarkers, and relevant cellular pathways in these models. For example, research on other polyamine derivatives has explored their potential in cancer treatment by exploiting polyamine catabolism. researchgate.net

Exploring novel disease models can uncover new therapeutic opportunities for this compound and provide insights into its diverse pharmacological potential. This requires rigorous experimental design and the use of appropriate disease models that accurately mimic human conditions.

Methodological Innovation in this compound Research (e.g., AI-driven drug discovery, advanced analytical tools)

Advanced analytical tools, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR), are essential for the isolation, structural elucidation, and quantitative analysis of this compound and its metabolites. researchgate.net Innovations in these techniques can improve the sensitivity and throughput of analysis, facilitating research into this compound's pharmacokinetics and pharmacodynamics. researchgate.net Data analytics tools, including those utilizing machine learning and deep learning, are crucial for handling the increasing complexity of datasets generated in biological research. researchgate.nettechtarget.com These tools can help in identifying patterns, establishing relationships, and gaining deeper insights from experimental data. techtarget.com

Integrating AI and advanced analytical tools into this compound research workflows can significantly accelerate the pace of discovery, enable the analysis of complex biological data, and facilitate the rational design and evaluation of this compound and its analogs.

Q & A

Q. How can researchers validate this compound’s target specificity in complex biological systems?

  • Answer : Use photoaffinity labeling with clickable this compound probes to capture interacting proteins. Confirm targets via pull-down assays and Western blotting. CRISPR-interference (CRISPRi) or RNAi knockdowns can establish phenotype-target causality .

Tables for Key Experimental Parameters

Parameter Recommended Method Validation Criteria
PurityHPLC (≥95% peak area)Match retention time to certified standard
CytotoxicityMTT assay (IC₅₀ ± SEM)Dose-response R² > 0.90
Metabolic StabilityMicrosomal incubation + LC-MS/MSt₁/₂ > 30 mins for further development

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.